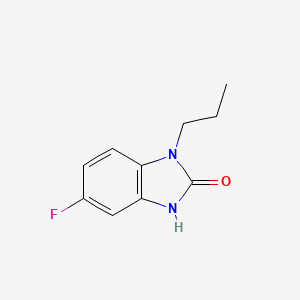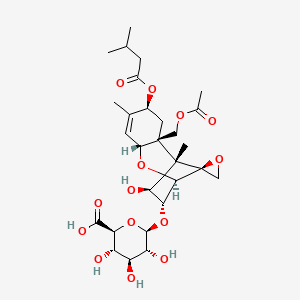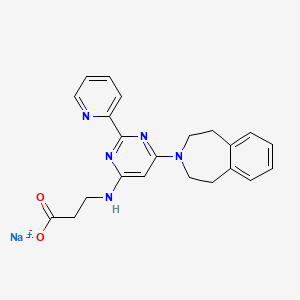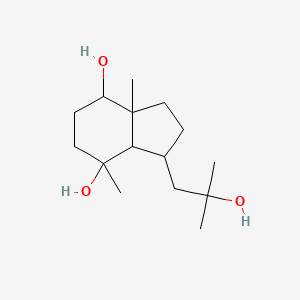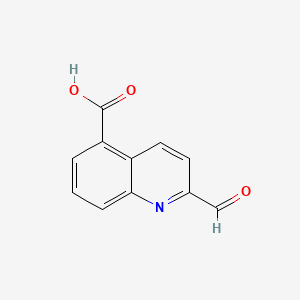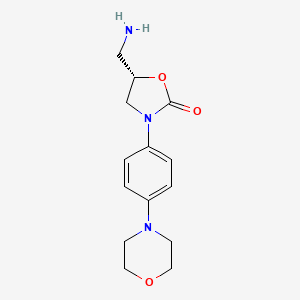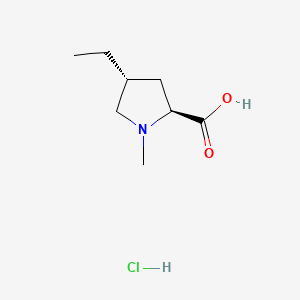
(2S,4R)-4-Ethyl-1-methylproline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-Ethyl-1-methylproline Hydrochloride is a chiral amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is a proline analog, where the proline ring is substituted with an ethyl group at the 4-position and a methyl group at the 1-position, resulting in a distinct stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as L-proline.
Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions. This can involve the use of alkyl halides under basic conditions to achieve the desired substitution at the 4- and 1-positions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (2S,4R)-4-Ethyl-1-methylproline Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the proline ring can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted proline derivatives.
Aplicaciones Científicas De Investigación
(2S,4R)-4-Ethyl-1-methylproline Hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, aiding in the construction of complex molecules with specific stereochemistry.
Biology: The compound is employed in the study of protein folding and stability, as it can be incorporated into peptides and proteins to investigate their structural properties.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various bioactive molecules.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride involves its incorporation into peptides and proteins, where it can influence their folding and stability. The unique stereochemistry of the compound allows it to induce specific conformational changes in the target molecules, thereby affecting their biological activity. The molecular targets and pathways involved include interactions with enzymes and receptors that recognize the proline ring structure.
Comparación Con Compuestos Similares
(2S,4R)-4-Hydroxyproline: Another proline analog with a hydroxyl group at the 4-position.
(2S,4S)-4-Methylproline: A proline derivative with a methyl group at the 4-position but different stereochemistry.
(2S,4R)-4-Fluoroproline: A proline analog with a fluorine atom at the 4-position.
Uniqueness: (2S,4R)-4-Ethyl-1-methylproline Hydrochloride is unique due to its specific ethyl and methyl substitutions, which confer distinct stereochemical properties. This uniqueness allows it to be used in specialized applications where precise control over molecular conformation is required.
Propiedades
IUPAC Name |
(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-4-7(8(10)11)9(2)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOHNCKVHLZACR-HHQFNNIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
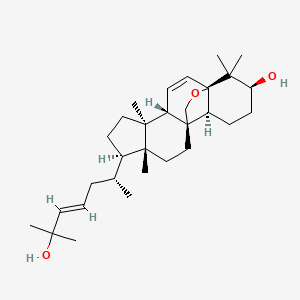
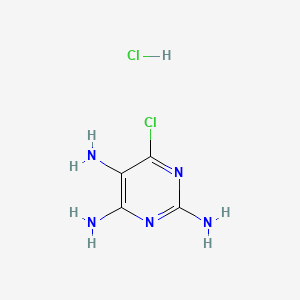
![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)
